molecular formula C18H27NO9 B610259 Propargyl-PEG5-NHS ester CAS No. 1393330-40-9

Propargyl-PEG5-NHS ester

Cat. No. B610259
M. Wt: 401.41
InChI Key: UAHSDYGPJHKEAH-UHFFFAOYSA-N
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Description

Propargyl-PEG5-NHS ester is a PEG derivative containing a propargyl group and an NHS ester group . The terminal NHS ester is an amine reactive moiety which is useful for derivatizing peptides, antibodies, amine coated surfaces etc . The propargyl group can participate in Click Chemistry reactions with azide compounds, copper is needed for catalyzation .


Synthesis Analysis

The synthesis of Propargyl-PEG5-NHS ester involves the use of an alkyne-functionalized N-hydroxysuccinimide-ester (NHS-ester) as a versatile reactivity-based probe . This probe maps the reactivity of a wide range of nucleophilic ligandable hotspots, including lysines, serines, threonines, and tyrosines .


Molecular Structure Analysis

The molecular formula of Propargyl-PEG5-NHS ester is C18H27NO9 . It has a molecular weight of 401.41 g/mol . The structure contains a total of 55 bonds, including 28 non-H bonds, 4 multiple bonds, 18 rotatable bonds, 3 double bonds, 1 triple bond, 1 five-membered ring, 1 hydroxylamine (aliphatic), and 5 ethers (aliphatic) .


Chemical Reactions Analysis

The propargyl group in Propargyl-PEG5-NHS ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage . This reaction is part of the gold-catalyzed reactions of propargyl esters .


Physical And Chemical Properties Analysis

Propargyl-PEG5-NHS ester is a liquid at 20°C . It should be stored at 0-10°C under inert gas . It should be protected from moisture and heat . The compound has a density of 1.23±0.1 g/cm3 .

Scientific Research Applications

1. Antibody-Drug Conjugates (ADCs) Synthesis

  • Application : Propargyl-PEG5-NHS ester is used as a cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.
  • Results : The resulting ADCs can deliver cytotoxic drugs directly to cancer cells, reducing the impact on healthy cells and potentially improving the therapeutic index of the drugs .

2. Proteolysis Targeting Chimeras (PROTACs) Synthesis

  • Application : Propargyl-PEG5-NHS ester is used as a PROTAC linker in the synthesis of PROTACs . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
  • Results : The resulting PROTACs can selectively degrade target proteins, offering a new therapeutic approach for diseases related to protein dysregulation .

3. Surface Modification

  • Application : Propargyl-PEG5-NHS ester can be used to modify surfaces, such as glass slides or nanoparticles, with proteins or peptides . This functionalization facilitates the immobilization of biomolecules onto surfaces for applications in biosensors, drug delivery systems, or tissue engineering .
  • Results : The resulting modified surfaces can provide improved biocompatibility, reduced nonspecific binding, and enhanced stability, which are critical for the performance of biosensors, drug delivery systems, and tissue engineering scaffolds .

4. Identification of Nucleophilic Ligandable Hotspots

  • Application : Propargyl-PEG5-NHS ester can be used as a tool for identifying nucleophilic ligandable hotspots by chemoproteomic approaches .
  • Results : This approach can help identify potential drug targets and understand protein function .

5. Derivatization of Peptides and Antibodies

  • Application : Propargyl-PEG5-NHS ester is an amine reactive reagent for derivatizing peptides, antibodies, and amine coated surfaces .
  • Results : The resulting derivatized biomolecules can have improved solubility, stability, or bioavailability .

6. Immobilization of Biomolecules onto Surfaces

  • Application : Propargyl-PEG5-NHS ester can be used to modify surfaces, such as glass slides or nanoparticles, with proteins or peptides . This functionalization facilitates the immobilization of biomolecules onto surfaces for applications in biosensors, drug delivery systems, or tissue engineering .
  • Results : The resulting modified surfaces can provide improved biocompatibility, reduced nonspecific binding, and enhanced stability, which are critical for the performance of biosensors, drug delivery systems, and tissue engineering scaffolds .

4. Identification of Nucleophilic Ligandable Hotspots

  • Application : Propargyl-PEG5-NHS ester can be used as a tool for identifying nucleophilic ligandable hotspots by chemoproteomic approaches .
  • Results : This approach can help identify potential drug targets and understand protein function .

5. Derivatization of Peptides and Antibodies

  • Application : Propargyl-PEG5-NHS ester is an amine reactive reagent for derivatizing peptides, antibodies, and amine coated surfaces .
  • Results : The resulting derivatized biomolecules can have improved solubility, stability, or bioavailability .

6. Immobilization of Biomolecules onto Surfaces

  • Application : Propargyl-PEG5-NHS ester can be used to modify surfaces, such as glass slides or nanoparticles, with proteins or peptides . This functionalization facilitates the immobilization of biomolecules onto surfaces for applications in biosensors, drug delivery systems, or tissue engineering .
  • Results : The resulting modified surfaces can provide improved biocompatibility, reduced nonspecific binding, and enhanced stability, which are critical for the performance of biosensors, drug delivery systems, and tissue engineering scaffolds .

Safety And Hazards

Propargyl-PEG5-NHS ester is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Propargyl-PEG5-NHS ester is a promising reagent in the field of bioconjugation . It is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . Its use in click chemistry makes it a versatile tool in drug discovery and development .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO9/c1-2-6-23-8-10-25-12-14-27-15-13-26-11-9-24-7-5-18(22)28-19-16(20)3-4-17(19)21/h1H,3-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZDUKRWTPZVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701145220
Record name 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG5-NHS ester

CAS RN

1393330-40-9
Record name 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393330-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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